molecular formula C8H13N B1657953 1-Butylpyrrole CAS No. 589-33-3

1-Butylpyrrole

Cat. No.: B1657953
CAS No.: 589-33-3
M. Wt: 123.2 g/mol
InChI Key: IIYSNNBEZBAQCQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

1-Butylpyrrole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated products.

    Substitution: It can undergo substitution reactions, where the butyl group or hydrogen atoms on the pyrrole ring are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Butylpyrrole involves its interaction with molecular targets and pathways within biological systems. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Butylpyrrole can be compared with other pyrrole derivatives such as:

    1-Methylpyrrole: Similar in structure but with a methyl group instead of a butyl group.

    1-Ethylpyrrole: Contains an ethyl group instead of a butyl group.

    1-Propylpyrrole: Features a propyl group in place of the butyl group.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which differ from those of its shorter-chain analogs.

Properties

IUPAC Name

1-butylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-3-6-9-7-4-5-8-9/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYSNNBEZBAQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207633
Record name 1-Butylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-33-3
Record name N-Butylpyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Butylpyrrole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butylpyrrole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8456
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Record name 1-Butylpyrrole
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Record name 1-butylpyrrole
Source European Chemicals Agency (ECHA)
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Record name 1-BUTYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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